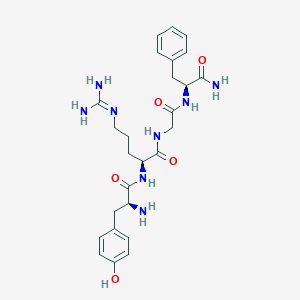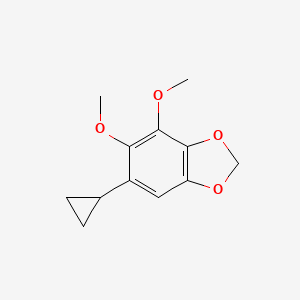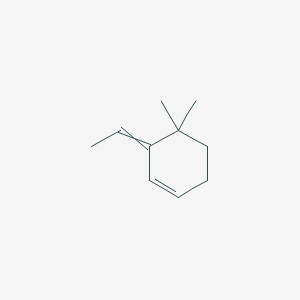
3-Ethylidene-4,4-dimethylcyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylidene-4,4-dimethylcyclohex-1-ene is an organic compound with the molecular formula C10H16 It is a cycloalkene with a unique structure characterized by an ethylidene group attached to a cyclohexene ring, which also contains two methyl groups at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylidene-4,4-dimethylcyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of 4,4-dimethylcyclohexanone with ethylidene bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency.
化学反応の分析
Types of Reactions
3-Ethylidene-4,4-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield the saturated cyclohexane derivative.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, chlorine gas.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexenes.
科学的研究の応用
3-Ethylidene-4,4-dimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Ethylidene-4,4-dimethylcyclohex-1-ene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, the double bond is hydrogenated, resulting in the addition of hydrogen atoms. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms through electrophilic addition mechanisms.
類似化合物との比較
Similar Compounds
4,4-Dimethylcyclohex-1-ene: Lacks the ethylidene group, making it less reactive in certain chemical reactions.
3-Cyclohexene-1-ethanol, β,4-dimethyl-: Contains a hydroxyl group, leading to different reactivity and applications.
Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-:
Uniqueness
3-Ethylidene-4,4-dimethylcyclohex-1-ene is unique due to the presence of the ethylidene group, which imparts distinct reactivity and properties
特性
CAS番号 |
93126-30-8 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
3-ethylidene-4,4-dimethylcyclohexene |
InChI |
InChI=1S/C10H16/c1-4-9-7-5-6-8-10(9,2)3/h4-5,7H,6,8H2,1-3H3 |
InChIキー |
VCCDTKLAWDXENH-UHFFFAOYSA-N |
正規SMILES |
CC=C1C=CCCC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


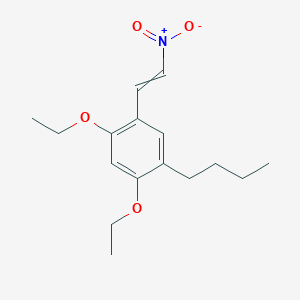
![5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal](/img/structure/B14359014.png)
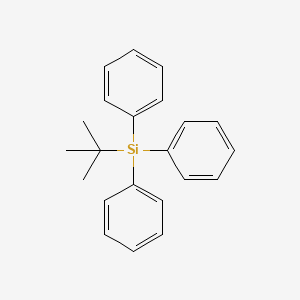
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)

![Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-](/img/structure/B14359039.png)
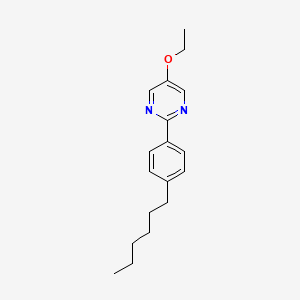
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
methyl}benzoate](/img/structure/B14359060.png)
